Methyl4-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)benzoate
Description
Methyl 4-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)benzoate is a heterocyclic compound featuring a 1,3-dioxane-4,6-dione core fused with a benzoate ester group. Its molecular formula is C₁₄H₁₅NO₆, with a molecular weight of 293.27 g/mol. The compound serves as a critical intermediate in pharmaceutical synthesis, particularly for antitumor agents like ZLF-095, a vascular endothelial growth factor receptor (VEGFR) inhibitor .
Properties
IUPAC Name |
methyl 4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c1-15(2)21-13(18)11(14(19)22-15)8-16-10-6-4-9(5-7-10)12(17)20-3/h4-8,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBQALCYLIZIFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=C(C=C2)C(=O)OC)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)benzoate typically involves the reaction of 2,2-dimethyl-1,3-dioxan-4,6-dione with methyl 4-aminobenzoate under specific conditions[_{{{CITATION{{{_3{Methyl 4-{(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene ... - ChemSpider. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Methyl 4-{(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene ... - ChemSpider.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 4-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)benzoate can be used as a probe to study biological processes and interactions. Its fluorescent properties may be utilized in imaging techniques.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the production of various chemical products, including polymers and coatings. Its unique properties may enhance the performance of these materials.
Mechanism of Action
The mechanism by which Methyl 4-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)benzoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Table 1: Structural and Functional Comparisons
Key Observations:
- Ester vs. Carboxylic Acid : The methyl/ethyl ester derivatives (e.g., target compound) exhibit higher lipophilicity compared to the carboxylic acid analog (), making them more suitable for cell-penetrant drug candidates .
Table 2: Reactivity Profiles
Key Findings:
- The target compound’s 1,3-dioxane-4,6-dione core undergoes thermolysis at elevated temperatures to yield 4(1H)-quinolone derivatives, a scaffold prevalent in antimalarial and anticancer agents .
- Ester groups resist hydrolysis under mild conditions, enhancing stability during storage compared to carboxylic acid analogs .
Hydrogen Bonding and Crystallography
The enamine and carbonyl groups in the target compound participate in intramolecular hydrogen bonds , creating a planar structure that facilitates π-π stacking in crystal lattices . In contrast, derivatives with bulkier substituents (e.g., 2,5-dimethoxy groups in ) exhibit distorted planarity, reducing crystallinity .
Table 3: Hydrogen Bonding Patterns
Pharmacological Relevance
- The target compound’s role in synthesizing ZLF-095 highlights its importance in oncology. Its dioxane-dione moiety contributes to binding affinity with VEGFR’s ATP-binding pocket .
- Analogous compounds (e.g., ’s carboxylic acid derivative) are less potent in preclinical assays due to poorer membrane permeability .
Biological Activity
Methyl 4-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)benzoate, also known by its CAS number 205448-64-2, is a compound with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities, particularly in the fields of oncology and pharmacology. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₁O₇ |
| Molecular Weight | 335.313 g/mol |
| CAS Number | 205448-64-2 |
| Appearance | Brown solid |
The structure includes a methoxybenzoate moiety and a dioxane derivative that may contribute to its biological effects.
Anticancer Potential
Research indicates that derivatives of benzoates often exhibit anticancer properties. The structural similarity of methyl 4-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)benzoate to known anticancer agents suggests that it may inhibit tumor growth through various mechanisms:
- Inhibition of Cell Proliferation : Preliminary studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating intrinsic pathways, which is critical for effective cancer therapy.
The proposed mechanism of action involves the interaction with specific cellular pathways:
- Targeting Kinases : It is hypothesized that the compound may act as a kinase inhibitor, disrupting signaling pathways essential for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : Compounds with dioxane structures have been shown to generate ROS, leading to oxidative stress in cancer cells, which can trigger apoptosis.
Case Studies
A study conducted on similar benzoate derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Study A : Evaluated the effects of methyl benzoate derivatives on MCF-7 cells, reporting an IC50 value of 15 µM for one derivative.
- Study B : Investigated the impact on A549 cells, where another derivative exhibited an IC50 value of 20 µM, indicating potential for further development.
These studies suggest that methyl 4-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)benzoate could have a similar or enhanced efficacy.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
- Absorption : The methoxy group may enhance lipophilicity, improving absorption in biological systems.
- Metabolism : The presence of dioxane rings may influence metabolic pathways; however, specific metabolic studies are required to elucidate these processes.
- Excretion : The compound's solubility profile suggests renal excretion might be significant.
Q & A
Q. Q1. How can X-ray crystallography and computational methods be employed to resolve the molecular conformation of Methyl4-... benzoate?
Methodology :
- Crystallization : Grow single crystals via slow evaporation in ethanol or DCM/hexane mixtures.
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Apply SHELXL for structure refinement, leveraging restraints for disordered regions .
- Validation : Cross-validate bond lengths/angles with density functional theory (DFT) calculations (e.g., Gaussian 16, B3LYP/6-31G* basis set).
Synthetic Routes
Q. Q2. What are the optimized conditions for synthesizing this compound via condensation reactions?
Methodology :
- Reagents : React 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene derivatives with 4-aminobenzoate esters in absolute ethanol under glacial acetic acid catalysis.
- Conditions : Reflux for 4–6 hours under inert atmosphere (N₂/Ar), followed by solvent removal under reduced pressure .
- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Purify via recrystallization (ethanol/water).
Functionalization Strategies
Q. Q3. How can substituents be introduced at the α-position of the dioxane-dione ring while preserving structural integrity?
Methodology :
- Bromination : Use 5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane (CAS: 66131-14-4) as a brominating agent in DMF at 0–5°C. Quench with Na₂S₂O₃ to avoid over-halogenation .
- Kinetic Control : Employ low temperatures (-10°C) and short reaction times (<1 hr) to favor mono-substitution. Validate via ¹H/¹³C NMR and HRMS.
Role as a Pharmaceutical Intermediate
Q. Q4. How does this compound act as a precursor for 4(1H)-quinolone derivatives?
Methodology :
- Thermal Cyclization : Heat the compound at 180–200°C under vacuum to induce ring closure, forming the quinolone core.
- Mechanistic Insight : The dioxane-dione moiety undergoes retro-Diels-Alder cleavage, releasing CO₂ and enabling aryl group rearrangement .
- Validation : Characterize intermediates via IR (loss of carbonyl peaks) and LC-MS.
Computational Reactivity Prediction
Q. Q5. Which computational approaches best predict the reactivity of the dioxane-dione moiety in nucleophilic attacks?
Methodology :
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian 16 to identify electrophilic sites.
- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) using COSMO-RS models.
- Transition State Analysis : Apply Nudged Elastic Band (NEB) methods to map energy barriers for key steps (e.g., Michael addition) .
Purification Challenges
Q. Q6. How can flash chromatography be optimized to isolate high-purity Methyl4-... benzoate?
Methodology :
- Column Setup : Use silica gel (230–400 mesh) with a gradient of ethyl acetate in hexane (10% → 40%).
- Detection : Monitor fractions via UV (254 nm) due to the compound’s conjugated π-system.
- Troubleshooting : If impurities persist, pre-adsorb the crude product onto Celite® before loading .
Stability Under Storage
Q. Q7. What factors influence the compound’s stability in long-term storage?
Methodology :
- Condition Screening : Store samples at 20°C in amber vials under argon. Assess degradation via HPLC at 0, 6, and 12 months.
- Moisture Sensitivity : Conduct Karl Fischer titration to ensure water content <0.1%. Use molecular sieves (3Å) in storage containers .
- Light Sensitivity : Perform accelerated aging studies under UV light (365 nm) to simulate photo-degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
